1-Ethyl-2,4-dimethylbenzene
Overview
Description
1-Ethyl-2,4-dimethylbenzene is a derivative of benzene, where the benzene ring is substituted with ethyl and methyl groups at the 1, 2, and 4 positions. This compound is related to other dimethylbenzenes, such as 1,4-dimethylbenzene, and is part of a broader class of hydrocarbons known as alkylbenzenes, which are important in various chemical synthesis processes and industrial applications.
Synthesis Analysis
The synthesis of compounds related to 1-ethyl-2,4-dimethylbenzene often involves the use of nickel(II) dibromide complexes as catalysts for polymerization reactions, as seen in the synthesis of ethylene polymerization procatalysts . While the specific synthesis of 1-ethyl-2,4-dimethylbenzene is not detailed in the provided papers, the methodologies used for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-ethyl-2,4-dimethylbenzene can be determined using techniques such as single-crystal X-ray diffraction . These structures often exhibit interesting geometries and bonding patterns, such as distorted-pyramidal geometry around metal centers in nickel complexes or specific crystallographic parameters in azine compounds .
Chemical Reactions Analysis
Chemical reactions involving 1-ethyl-2,4-dimethylbenzene or its analogs can be quite diverse. For example, the pyrolysis of ethynylbenzene, a compound with a similar benzene core structure, results in a complex mixture of products, including various polycyclic aromatic hydrocarbons . The reaction pathways and product distribution can be influenced by factors such as temperature and the presence of hydrogen.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-2,4-dimethylbenzene can be inferred from studies on similar compounds. For instance, the ideal gas thermodynamic properties of 1,4-dimethylbenzene have been recalculated, suggesting free or nearly free internal rotation of the methyl groups . Additionally, the volumetric properties of 1,2-dimethylbenzene in binary systems with various acrylates and styrene have been measured, providing insights into the compound's behavior in mixtures . The crystal structures of related diethylbenzenes reveal that molecules are linked by C-H...π and CH2...π contacts, which could also be relevant for 1-ethyl-2,4-dimethylbenzene .
Scientific Research Applications
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Organic Chemistry and Materials Science
- 1-Ethyl-2,4-dimethylbenzene is widely used as a solvent in various scientific experiments. As a solvent, it can dissolve a variety of organic, inorganic, and polymeric materials. Its properties such as boiling point, polarity, and reactivity make it suitable for use in a wide range of experimental conditions.
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Gas Chromatography-Mass Spectrometry (GC-MS)
- 1-Ethyl-2,4-dimethylbenzene is also used as a standard in gas chromatography-mass spectrometry (GC-MS) analyses. GC-MS is a method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample.
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Production of Phthalic Anhydride
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Environmental Testing
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Thermochemical Data Collection
- 1-Ethyl-2,4-dimethylbenzene is used in the collection of thermochemical data . This data is essential for understanding the thermodynamic properties of the compound, such as its heat of formation and heat of vaporization .
- The procedures for collecting this data involve a variety of experimental techniques, such as calorimetry and spectroscopy . The specific procedures and parameters would depend on the nature of the experiment and the desired data.
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High Performance Liquid Chromatography (HPLC)
- 1-Ethyl-2,4-dimethylbenzene could potentially be used in High Performance Liquid Chromatography (HPLC) for the separation of complex mixtures .
- In HPLC, the compound would be introduced into a column and then separated based on its interactions with the stationary phase of the column . The specific procedures and parameters would depend on the nature of the experiment and the desired end product.
Safety And Hazards
1-Ethyl-2,4-dimethylbenzene is classified as a flammable liquid (Category 2), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4) . It may cause damage to organs (hearing organs) through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure, Category 2), and it may be fatal if swallowed and enters airways (Aspiration hazard, Category 1) .
properties
IUPAC Name |
1-ethyl-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBJMDZWKVOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061246 | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303069 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Ethyl-2,4-dimethylbenzene | |
CAS RN |
874-41-9 | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2,4-dimethylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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